2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound with a unique structure that combines a pyrimidoindole core with a sulfanyl and acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted aniline and a formamide derivative, under acidic or basic conditions.
Introduction of the fluoro group: This step often involves the use of a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), under controlled conditions to ensure selective fluorination.
Attachment of the sulfanyl group: This can be done through a nucleophilic substitution reaction using a thiol reagent, such as thiourea, followed by oxidation to form the sulfanyl group.
Acetamide formation: The final step involves the reaction of the intermediate with an acylating agent, such as acetic anhydride, to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and sulfones: Formed from the oxidation of the sulfanyl group.
Amines: Formed from the reduction of nitro groups.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit activity against certain diseases or conditions.
Materials Science: The compound’s unique electronic properties could make it useful in the development of advanced materials, such as organic semiconductors or photovoltaic devices.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indol-2-yl)phenyl methyl ether
- 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide
Uniqueness
2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is unique due to the combination of its fluoro, sulfanyl, and acetamide functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-11-3-6-16(27-2)15(7-11)24-17(26)9-28-20-19-18(22-10-23-20)13-8-12(21)4-5-14(13)25-19/h3-8,10,25H,9H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTSXXDUKZCNMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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